Cas no 1376252-81-1 (1-(but-2-yn-1-yl)(prop-2-yn-1-yl)amino-3-(4-fluorophenoxy)propan-2-ol)

1376252-81-1 structure
Nome do Produto:1-(but-2-yn-1-yl)(prop-2-yn-1-yl)amino-3-(4-fluorophenoxy)propan-2-ol
1-(but-2-yn-1-yl)(prop-2-yn-1-yl)amino-3-(4-fluorophenoxy)propan-2-ol Propriedades químicas e físicas
Nomes e Identificadores
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- Z1289595309
- EN300-26622431
- AKOS033237490
- 1-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol
- 1376252-81-1
- 1-[but-2-ynyl(prop-2-ynyl)amino]-3-(4-fluorophenoxy)propan-2-ol
- 2-Propanol, 1-(2-butyn-1-yl-2-propyn-1-ylamino)-3-(4-fluorophenoxy)-
- 1-(but-2-yn-1-yl)(prop-2-yn-1-yl)amino-3-(4-fluorophenoxy)propan-2-ol
-
- Inchi: 1S/C16H18FNO2/c1-3-5-11-18(10-4-2)12-15(19)13-20-16-8-6-14(17)7-9-16/h2,6-9,15,19H,10-13H2,1H3
- Chave InChI: OIQVXTFUUWRIKM-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)OCC(CN(CC#C)CC#CC)O
Propriedades Computadas
- Massa Exacta: 275.13215698g/mol
- Massa monoisotópica: 275.13215698g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 7
- Complexidade: 381
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 32.7Ų
- XLogP3: 2.2
Propriedades Experimentais
- Densidade: 1.154±0.06 g/cm3(Predicted)
- Ponto de ebulição: 408.8±45.0 °C(Predicted)
- pka: 14.55±0.20(Predicted)
1-(but-2-yn-1-yl)(prop-2-yn-1-yl)amino-3-(4-fluorophenoxy)propan-2-ol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26622431-0.05g |
1-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol |
1376252-81-1 | 95.0% | 0.05g |
$888.0 | 2025-03-20 | |
Enamine | EN300-26622431-0.25g |
1-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol |
1376252-81-1 | 95.0% | 0.25g |
$972.0 | 2025-03-20 | |
Enamine | EN300-26622431-0.1g |
1-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol |
1376252-81-1 | 95.0% | 0.1g |
$930.0 | 2025-03-20 | |
Enamine | EN300-26622431-1.0g |
1-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol |
1376252-81-1 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
Enamine | EN300-26622431-10.0g |
1-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol |
1376252-81-1 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 | |
Enamine | EN300-26622431-1g |
1-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol |
1376252-81-1 | 90% | 1g |
$1057.0 | 2023-09-12 | |
Enamine | EN300-26622431-10g |
1-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol |
1376252-81-1 | 90% | 10g |
$4545.0 | 2023-09-12 | |
Enamine | EN300-26622431-0.5g |
1-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol |
1376252-81-1 | 95.0% | 0.5g |
$1014.0 | 2025-03-20 | |
Enamine | EN300-26622431-2.5g |
1-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol |
1376252-81-1 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
Enamine | EN300-26622431-5g |
1-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol |
1376252-81-1 | 90% | 5g |
$3065.0 | 2023-09-12 |
1-(but-2-yn-1-yl)(prop-2-yn-1-yl)amino-3-(4-fluorophenoxy)propan-2-ol Literatura Relacionada
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
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